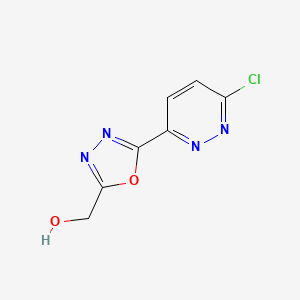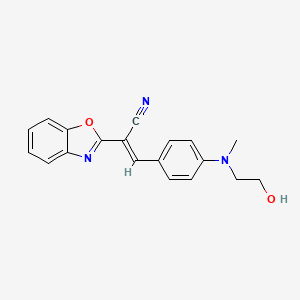
HBC525
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HBC525 is a compound known for its unique properties as a fluorogenic RNA aptamer. It contains an HBC-like fluorophore with a dissociation constant of 3.8 nanomolar. This compound is primarily used for imaging and tracking specific cellular RNAs, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HBC525 involves the incorporation of an HBC-like fluorophore into the RNA aptamer structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions to ensure the stability and functionality of the fluorophore.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to maintain high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to preserve its stability. The production process includes rigorous quality control measures to ensure the compound meets the required specifications for research use.
化学反应分析
Types of Reactions
HBC525 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.
Substitution: The fluorophore can undergo substitution reactions, which may modify its binding affinity and fluorescence intensity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescence properties, while substitution reactions can produce modified aptamers with different binding affinities.
科学研究应用
HBC525 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorogenic RNA aptamer for studying RNA dynamics and interactions.
Biology: Employed in imaging and tracking specific cellular RNAs, providing insights into cellular processes and molecular interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting RNA molecules.
Industry: Applied in the creation of dynamic RNA nanodevices for detecting and imaging cellular targets.
作用机制
HBC525 exerts its effects through selective binding to specific RNA molecules. The fluorophore enhances the fluorescence signal of the RNA aptamer, allowing for real-time imaging and tracking of RNA dynamics in living cells. The compound interacts with molecular targets and pathways involved in RNA processing, providing valuable information on cellular signaling and molecular interactions.
相似化合物的比较
Similar Compounds
HBC530: Another HBC-like fluorophore with similar fluorescence properties but different binding affinities.
HBC540: A fluorogenic RNA aptamer with a different dissociation constant and fluorescence intensity.
HBC550: Known for its enhanced stability and fluorescence signal compared to HBC525.
Uniqueness of this compound
This compound is unique due to its specific dissociation constant of 3.8 nanomolar, which provides a balance between binding affinity and fluorescence intensity. This makes it particularly suitable for imaging and tracking specific cellular RNAs with high sensitivity and precision.
属性
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-[4-[2-hydroxyethyl(methyl)amino]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-22(10-11-23)16-8-6-14(7-9-16)12-15(13-20)19-21-17-4-2-3-5-18(17)24-19/h2-9,12,23H,10-11H2,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAUTMXYRINAC-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(E)-2-(4-bromophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236724.png)
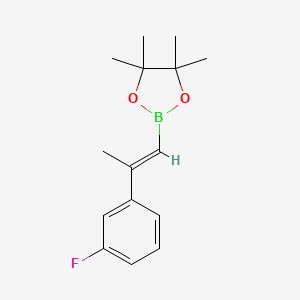
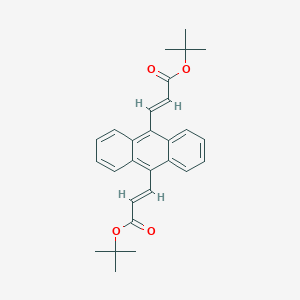
![2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8236733.png)
![2-Ethyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B8236742.png)
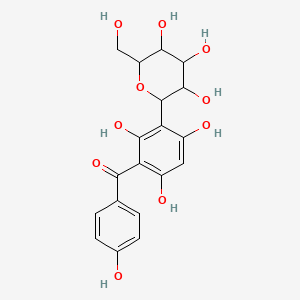
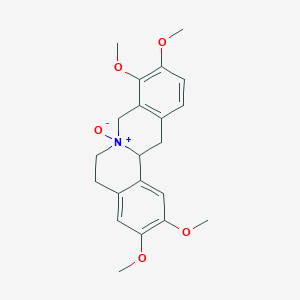
![5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B8236770.png)
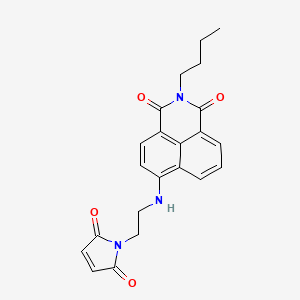
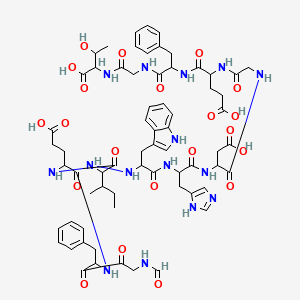
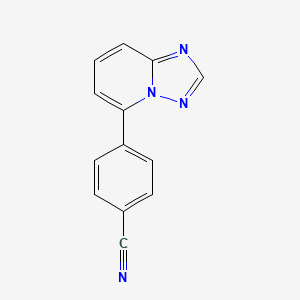
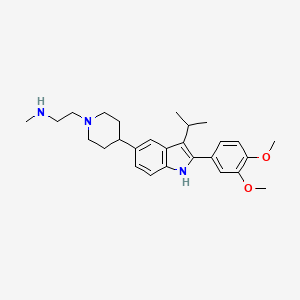
![benzyl N-[2-tert-butyl-5-[(1S,3R)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8236816.png)
